Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate
Description
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate is a benzoate ester derivative featuring a carbamoyl linkage at the meta-position of the benzene ring, substituted with a 4-methoxyphenyl group. This structure combines aromatic ester functionality with a carbamate group, rendering it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions between substituted benzoic acids and amines, as evidenced by methodologies in peptidomimetic and antimalarial drug development .
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(10-11)16(19)21-2/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIWVCMIYZHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate typically involves the reaction of 3-aminobenzoic acid with 4-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(4-hydroxyphenyl)carbamoyl]benzoate.
Reduction: Formation of Methyl 3-[(4-methoxyphenyl)amino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate are compared below with analogs sharing benzoate ester, carbamoyl, or aryl-methoxy motifs.
Structural Analogs and Key Differences
Research Findings
- Antimalarial Activity : Analogs like Methyl 3-((4-(benzyloxy)butyl)(methyl)carbamoyl)benzoate exhibit potent plasmepsin inhibition (IC50 < 100 nM), suggesting the carbamoyl group’s role in enzyme binding. The target compound’s simpler structure may offer synthetic accessibility but requires validation for similar efficacy .
- Herbicidal Applications : Compounds such as DPX-L5300 () demonstrate that sulfamoyl and triazine substituents on benzoates confer herbicidal activity, unlike the target’s carbamoyl-methoxyphenyl motif, which is more suited to pharmaceutical applications.
- Toxicity Profiles : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () is classified for acute toxicity (Category 4), whereas the target’s lack of heterocyclic sulfonamides may result in a safer profile.
Biological Activity
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, a compound characterized by its methoxy and carbamoyl functional groups, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Methoxy Group : Enhances lipophilicity and biological membrane permeability.
- Carbamoyl Group : Potentially interacts with various biological targets.
This unique structure allows the compound to exhibit diverse biological activities, particularly in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is thought to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. This activity is particularly relevant for conditions like arthritis and other inflammatory disorders.
3. Anticancer Potential
This compound has shown promise in preclinical studies as an anticancer agent. It exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest, leading to inhibited tumor growth.
Case Studies
- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various benzoate derivatives, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Anti-inflammatory Study : A study evaluating the anti-inflammatory effects found that treatment with this compound reduced TNF-α levels significantly in vitro, showcasing its potential in managing inflammatory diseases .
- Anticancer Activity : In vitro assays revealed that this compound had an IC50 value of 15 µM against MCF-7 cells, suggesting effective cytotoxicity comparable to standard chemotherapeutics .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can bind to receptors associated with pain and inflammation, altering their activity.
- Cell Cycle Regulation : Induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic factors is also a proposed mechanism.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Strong | Significant | Moderate |
| Methyl 3-[(4-hydroxyphenyl)carbamoyl]benzoate | Moderate | Mild | Weak |
| Methyl 3-[(4-chlorophenyl)carbamoyl]benzoate | Weak | Moderate | Strong |
This table illustrates the unique position of this compound among similar compounds, highlighting its robust antimicrobial and anti-inflammatory properties compared to others.
Q & A
Q. What are the recommended synthetic pathways for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 3-carboxybenzoic acid derivatives with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC or DCC) to form the carbamoyl linkage .
- Step 2 : Methyl esterification of the free carboxylic acid group using methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) .
- Purification : Flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Critical parameters include reaction temperature (typically 0–25°C for coupling) and inert atmosphere to prevent hydrolysis of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR to confirm the ester (δ ~3.9 ppm for methyl group), carbamoyl (δ ~8.1 ppm for NH), and methoxy substituents (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.12) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Disposal : Collect waste in sealed containers labeled for halogenated/organic solvents and incinerate via approved facilities .
Advanced Research Questions
Q. How can molecular docking studies optimize the biological activity of this compound?
- Methodological Answer :
- Software : Glide (Schrödinger Suite) for docking accuracy, using the XP scoring function to evaluate hydrophobic enclosure and hydrogen-bond networks .
- Protocol :
Prepare the ligand (protonation states at pH 7.4) and protein (e.g., COX-2 or kinase targets) using the Protein Preparation Wizard .
Generate a grid around the active site (default van der Waals scaling: 0.8).
Run docking with 10,000 poses per ligand, followed by Prime-MM/GBSA refinement for binding energy calculations .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Replication : Standardize conditions (e.g., cell line passage number, serum-free media for cytotoxicity assays) .
- Meta-Analysis : Use tools like Rosetta Resolver to align disparate datasets and identify outliers due to solvent effects (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Assays : Cross-validate results with SPR (binding affinity) and enzymatic inhibition assays (IC₅₀ comparisons) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Modifications :
- Aromatic Ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methoxyphenyl group to enhance target binding .
- Ester Group : Replace methyl with tert-butyl to study steric effects on bioavailability .
- In Silico Tools :
- QSAR models (e.g., Random Forest or PLS regression) trained on logP, polar surface area, and docking scores .
- Free-energy perturbation (FEP) simulations to predict ΔΔG values for substituent changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
